

## Investigating the Endocrine-Disrupting Potential of Cinoxate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cinoxate  |           |
| Cat. No.:            | B15581027 | Get Quote |

Disclaimer: This technical guide provides a comprehensive overview of the current understanding of the endocrine-disrupting potential of the UV filter **Cinoxate**. It is important to note that publicly available research specifically investigating the endocrine-disrupting properties of **Cinoxate** is limited. Therefore, this guide also draws upon data from structurally related compounds, particularly other cinnamates like Octinoxate, and outlines standardized experimental protocols to provide a framework for future research.

#### **Introduction to Cinoxate**

**Cinoxate**, with the chemical name 2-ethoxyethyl p-methoxycinnamate, is an organic compound that has been used as a UV filter in sunscreen products.[1] It belongs to the cinnamate class of chemicals, which are esters of cinnamic acid. While historically approved for use in sunscreens, its application in cosmetic formulations has become less common.[1]

The U.S. Food and Drug Administration (FDA) has classified **Cinoxate** as a Category III sunscreen ingredient, which signifies that there is insufficient data to classify it as "generally recognized as safe and effective" (GRASE).[2][3] This classification underscores the need for further research to adequately characterize its safety profile, including its potential for endocrine disruption.

Chemical and Physical Properties of Cinoxate



| Property         | Value                                                 |
|------------------|-------------------------------------------------------|
| Chemical Formula | C14H18O4                                              |
| Molar Mass       | 250.29 g/mol                                          |
| Appearance       | Slightly yellow viscous liquid                        |
| Water Solubility | Insoluble                                             |
| Synonyms         | 2-Ethoxyethyl p-methoxycinnamate, Phiasol,<br>Sundare |

# Evidence of Endocrine-Disrupting Potential: A Data Gap

A thorough review of the scientific literature and publicly accessible databases, including the U.S. Environmental Protection Agency's (EPA) ToxCast program and the PubChem BioAssay database, reveals a significant lack of specific studies on the endocrine-disrupting activity of Cinoxate.[1][4][5] The European Union's Scientific Committee on Consumer Safety (SCCS) has also not issued a specific opinion on Cinoxate, likely due to its limited use in the European market.[6]

While direct evidence is scarce, a computational consensus model has predicted some estrogenic activity for **Cinoxate**. However, the underlying data and the specifics of the model are not extensively detailed in the available literature. One study noted that **Cinoxate** enhanced the frequency of sister-chromatid exchanges in cultured mammalian cells, suggesting potential genotoxic activity, though this is not a direct measure of endocrine disruption.[7]

Given the data gap for **Cinoxate**, it is scientifically prudent to consider the known endocrinedisrupting effects of structurally similar and more extensively studied cinnamates, such as Octinoxate (Octyl methoxycinnamate).

# Potential Mechanisms of Endocrine Disruption: Extrapolation from Structurally Related Cinnamates



Based on the known mechanisms of other endocrine-disrupting cinnamates, several potential pathways through which **Cinoxate** could interfere with the endocrine system can be hypothesized. These include interactions with estrogen, androgen, and thyroid signaling pathways.

### **Estrogenic and Anti-Androgenic Activity**

Many endocrine disruptors exert their effects by binding to steroid hormone receptors. For **Cinoxate**, the potential for estrogenic and anti-androgenic activity is a key area of concern.



Click to download full resolution via product page

Hypothesized Interaction of **Cinoxate** with Steroid Hormone Receptors.

## **Thyroid Hormone System Disruption**

Disruption of the thyroid hormone system is another critical concern for potential endocrine disruptors. Effects can occur at various levels, from hormone synthesis and transport to



#### receptor binding.



Click to download full resolution via product page



Potential Points of Thyroid System Disruption by Cinoxate.

## Experimental Protocols for Assessing Endocrine Disruption

To address the data gaps for **Cinoxate**, a tiered approach to testing, similar to that used by the EPA's Endocrine Disruptor Screening Program (EDSP), would be appropriate.[8][9][10] This involves a combination of in vitro high-throughput screening assays followed by in vivo studies to confirm effects and establish dose-response relationships.

### **In Vitro Assays**

A battery of in vitro assays can provide initial screening data on the potential for **Cinoxate** to interact with key components of the endocrine system.

Table 1: Recommended In Vitro Assays for Cinoxate



| Assay                                     | Principle                                                                                                                                                          | Endpoint Measured                                                                                   |
|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Estrogen Receptor (ER)<br>Binding Assay   | Competitive binding assay using radiolabeled or fluorescently labeled estradiol and a source of ER (e.g., rat uterine cytosol or recombinant human ER).            | IC50 value, representing the concentration of Cinoxate that displaces 50% of the labeled estradiol. |
| Androgen Receptor (AR)<br>Binding Assay   | Similar to the ER binding assay, but using a labeled androgen (e.g., dihydrotestosterone) and a source of AR.                                                      | IC50 value for AR binding.                                                                          |
| ER/AR Transactivation Assays              | Reporter gene assays in cell lines (e.g., MCF-7 for ER, PC3 for AR) containing a reporter gene (e.g., luciferase) under the control of a hormone response element. | Agonist or antagonist activity, measured as an increase or decrease in reporter gene expression.    |
| Aromatase Assay                           | Measures the activity of aromatase (CYP19), the enzyme that converts androgens to estrogens, often using human placental microsomes or recombinant enzyme.         | Inhibition of aromatase activity, indicating a potential to disrupt steroidogenesis.                |
| Thyroid Peroxidase (TPO) Inhibition Assay | Measures the activity of TPO, a key enzyme in thyroid hormone synthesis.                                                                                           | Inhibition of TPO activity.                                                                         |
| Transthyretin (TTR) Binding<br>Assay      | Assesses the ability of Cinoxate to displace thyroxine (T4) from its transport protein, transthyretin.                                                             | Displacement of T4, suggesting potential disruption of thyroid hormone transport.                   |



Experimental Workflow: Receptor Binding Assay



Click to download full resolution via product page

Workflow for an In Vitro Receptor Binding Assay.

### **In Vivo Assays**

Positive findings in in vitro assays should be followed up with in vivo studies in animal models to assess the physiological relevance of the observed effects.

Table 2: Key In Vivo Assays for Endocrine Disruption



| Assay                                                              | Animal Model                           | Key Endpoints                                                                                                                       |
|--------------------------------------------------------------------|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Uterotrophic Assay                                                 | Immature or ovariectomized female rats | Uterine weight, luminal epithelial cell height, vaginal cornification.                                                              |
| Hershberger Assay                                                  | Castrated male rats                    | Weights of androgen-<br>dependent tissues (e.g.,<br>ventral prostate, seminal<br>vesicles, levator ani-<br>bulbocavernosus muscle). |
| Pubertal Female Assay                                              | Peripubertal female rats               | Age at vaginal opening, estrous cyclicity, ovarian and uterine weights, hormone levels (estradiol, progesterone, LH, FSH).          |
| Pubertal Male Assay                                                | Peripubertal male rats                 | Age at preputial separation, reproductive organ weights, hormone levels (testosterone, LH, FSH), sperm parameters.                  |
| 28-Day Repeated Dose<br>Toxicity Study with Endocrine<br>Endpoints | Rats                                   | Thyroid gland histopathology,<br>thyroid hormone levels (T3, T4,<br>TSH), reproductive organ<br>weights and histopathology.         |
| Reproductive/Developmental Toxicity Screening Test (OECD TG 421)   | Rats                                   | Mating performance, fertility,<br>gestation length, litter size, pup<br>viability and growth.                                       |

Experimental Workflow: Uterotrophic Assay





Click to download full resolution via product page

Workflow for the In Vivo Uterotrophic Assay.

#### **Conclusions and Future Directions**

The endocrine-disrupting potential of **Cinoxate** remains largely uninvestigated, representing a significant data gap in the safety assessment of this UV filter. While its use has declined, understanding its potential for hormonal activity is crucial for a complete toxicological profile.

Future research should prioritize a systematic evaluation of **Cinoxate** using a tiered approach, beginning with a comprehensive battery of in vitro screening assays to identify potential interactions with the estrogen, androgen, and thyroid pathways. Any positive findings should be



confirmed with targeted in vivo studies to determine the physiological consequences and establish safe exposure levels.

This technical guide, by outlining the potential mechanisms of action and providing detailed experimental frameworks, serves as a roadmap for researchers and regulatory bodies to address the current uncertainties surrounding the endocrine-disrupting potential of **Cinoxate**. A thorough investigation is necessary to ensure that any future use of this compound is supported by robust scientific evidence of its safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. epa.gov [epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. ewg.org [ewg.org]
- 4. epa.gov [epa.gov]
- 5. BioAssays PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Scientific Committee on Consumer Safety (SCCS) Public Health [health.ec.europa.eu]
- 7. Cinoxate | C14H18O4 | CID 5373773 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. First results of EPA's Endocrine Disruptor Screening Program | Food Packaging Forum [foodpackagingforum.org]
- 9. epa.gov [epa.gov]
- 10. EPA Resumes Testing Under the Endocrine Disruptor Screening Program | Exponent [exponent.com]
- To cite this document: BenchChem. [Investigating the Endocrine-Disrupting Potential of Cinoxate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581027#investigating-the-endocrine-disrupting-potential-of-cinoxate]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com